2-{[(4-Chlorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid
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Overview
Description
2-{[(4-Chlorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid is a synthetic organic compound that belongs to the class of glutaric acid amides. This compound has been studied for its potential antibacterial activity and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Chlorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid typically involves the reaction of 4-chloroaniline with glutaric anhydride. The reaction is carried out in a suitable solvent under controlled temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yield and purity, and may include steps such as crystallization and purification using techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(4-Chlorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid has been investigated for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
- 4-[(4-Chlorophenyl)carbamoyl]butanoic acid
- 2,4-Dichlorophenylcarbamoylbutanoic acid
Comparison: 2-{[(4-Chlorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C18H18ClNO3 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-(4-chloroanilino)-4-oxo-2-(1-phenylethyl)butanoic acid |
InChI |
InChI=1S/C18H18ClNO3/c1-12(13-5-3-2-4-6-13)16(18(22)23)11-17(21)20-15-9-7-14(19)8-10-15/h2-10,12,16H,11H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
QJSLJLSQEYRTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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